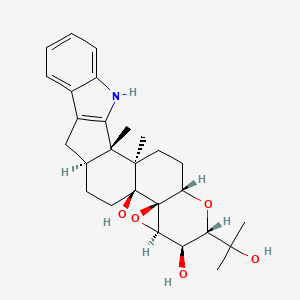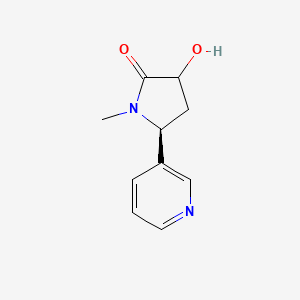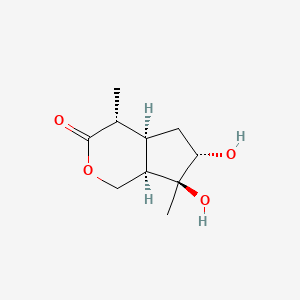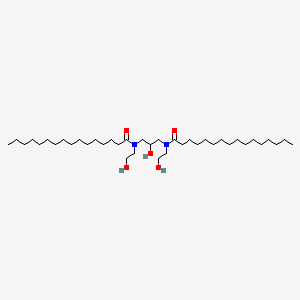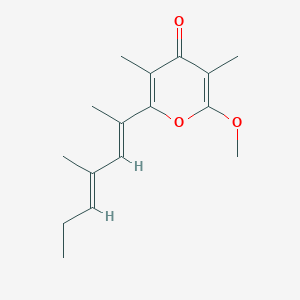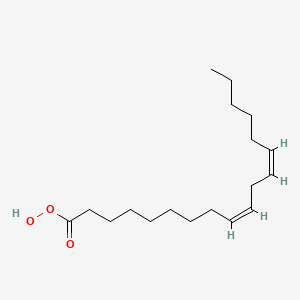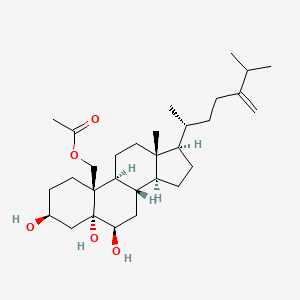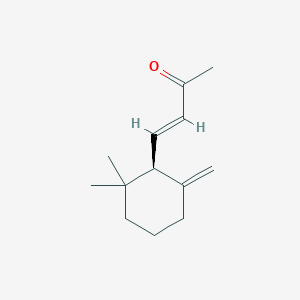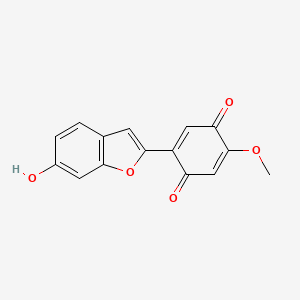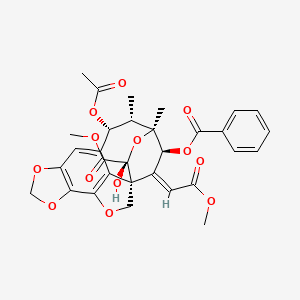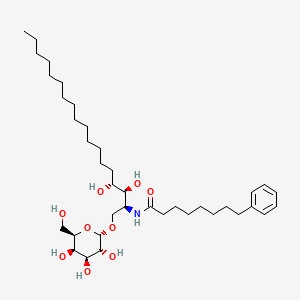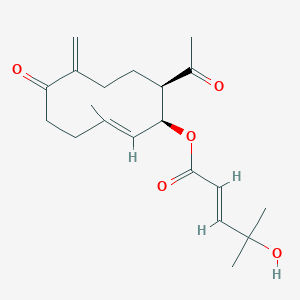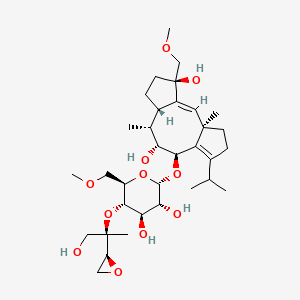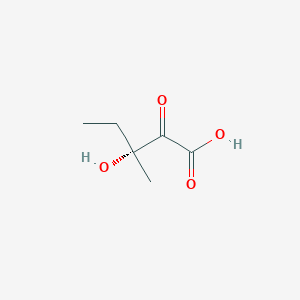
(R)-3-hydroxy-3-methyl-2-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-hydroxy-3-methyl-2-oxopentanoic acid is the (R)-enantiomer of 3-hydroxy-3-methyl-2-oxopentanoic acid. It is a conjugate acid of a (R)-3-hydroxy-3-methyl-2-oxopentanoate. It is an enantiomer of a (S)-3-hydroxy-3-methyl-2-oxopentanoic acid.
Applications De Recherche Scientifique
Biological and Pharmacological Activities
Chemical and Pharmacological Insights :
- Ohmefentanyl, related to β-hydroxy-3-methylfentanyl, offers deep insights into the structure-activity relationships of opiates. Investigations into the stereoisomers of ohmefentanyl provide valuable probes for studying opioid receptor-mediated phenomena, potentially leading to the development of refined pharmacophores for opioid receptors (Brine et al., 1997).
Biodegradable Polymers :
- Polyhydroxyalkanoate (PHA), a biodegradable microbial polymer, is synthesized from hydroxyalkanoic acids with the hydroxyl substituted carbon in R configuration. PHAs are notable for their biodegradability, biocompatibility, and renewable nature, presenting significant applications in bioplastics and bioengineering (Amara, 2010).
Antioxidant Properties :
- Hydroxycinnamic acids (HCAs), structurally related to hydroxyalkanoic acids, are significant for their antioxidant properties. Studies on their structure-activity relationships aid in understanding their antioxidant potency and potentially guide the development of more potent antioxidant molecules (Razzaghi-Asl et al., 2013).
Biofuel Production :
- The microbial production of poly-D-3-hydroxybutyric acid from CO2, a process involving hydroxy acids, highlights the potential of utilizing microbial pathways for sustainable biofuel production. This research opens avenues for biotechnological innovations in energy production (Ishizaki et al., 2001).
Recycling and Conversion to Chemicals and Fuels :
- Poly-3-hydroxybutyrate, a polyhydroxyalkanoate, can be tailored for recycling into various chemicals and fuels. The detailed review of its degradation pathways and product applications signifies the role of hydroxy acids in advancing sustainable materials and energy sources (Kang et al., 2022).
Cosmetic and Dermatological Applications :
- Hydroxy acids, including (R)-3-hydroxy-3-methyl-2-oxopentanoic acid, are widely used in cosmetic and therapeutic formulations. They offer benefits such as treating photoaging, acne, and other skin conditions, highlighting their significance in dermatological research and applications (Kornhauser et al., 2010).
Propriétés
Nom du produit |
(R)-3-hydroxy-3-methyl-2-oxopentanoic acid |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-3-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H10O4/c1-3-6(2,10)4(7)5(8)9/h10H,3H2,1-2H3,(H,8,9)/t6-/m1/s1 |
Clé InChI |
YJVOWRAWFXRESP-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@](C)(C(=O)C(=O)O)O |
SMILES canonique |
CCC(C)(C(=O)C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



